molecular formula C14H15N3O3 B15213074 Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 5327-24-2

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B15213074
CAS No.: 5327-24-2
M. Wt: 273.29 g/mol
InChI Key: JGGABHAXMNCZQF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are essential components in various biological processes and are found in nucleic acids such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves the condensation of benzylamine with ethyl acetoacetate and urea under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-amino-1-benzyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity to certain biological targets. This structural feature may contribute to its distinct pharmacological properties compared to other similar compounds .

Properties

CAS No.

5327-24-2

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl 6-amino-1-benzyl-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O3/c1-2-20-13(18)11-8-16-14(19)17(12(11)15)9-10-6-4-3-5-7-10/h3-8H,2,9,15H2,1H3

InChI Key

JGGABHAXMNCZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)N=C1)CC2=CC=CC=C2)N

Origin of Product

United States

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